Product packaging for [1,4'-Bipiperidine]-1'-acetic acid(Cat. No.:CAS No. 170508-04-0)

[1,4'-Bipiperidine]-1'-acetic acid

Cat. No.: B1337803
CAS No.: 170508-04-0
M. Wt: 226.32 g/mol
InChI Key: AEYVYPHDYRTLGS-UHFFFAOYSA-N
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Description

[1,4'-Bipiperidine]-1'-acetic acid is a useful research compound. Its molecular formula is C12H22N2O2 and its molecular weight is 226.32 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22N2O2 B1337803 [1,4'-Bipiperidine]-1'-acetic acid CAS No. 170508-04-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-piperidin-1-ylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c15-12(16)10-13-8-4-11(5-9-13)14-6-2-1-3-7-14/h11H,1-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYVYPHDYRTLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context and Emergence of Bipiperidine Scaffolds in Chemical Research

The journey of bipiperidine scaffolds in chemical research is intrinsically linked to the rich history of its parent heterocycles, piperidine (B6355638) and bipyridine. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. fishersci.canih.govhmdb.ca Its prevalence underscores its significance as a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties and engage in specific biological interactions. chemicalbook.comnih.gov

The conceptual leap to linking two piperidine rings to form a bipiperidine system represents a strategic evolution in molecular design. This architectural innovation allows for the exploration of a larger chemical space, offering more complex and spatially defined structures. While the aromatic counterpart, 2,2'-bipyridine, has been a cornerstone of coordination chemistry since its discovery in 1888, the saturated bipiperidine scaffolds have carved their own niche, particularly in the pursuit of novel therapeutic agents and complex molecular building blocks. chemicalbook.com The emergence of bipiperidine research has been driven by the quest for molecules with enhanced receptor affinity, improved pharmacokinetic profiles, and novel biological activities that a single piperidine ring may not achieve.

Structural Classification and Nomenclature of 1,4 Bipiperidine 1 Acetic Acid and Its Derivatives

The systematic naming and classification of bipiperidine derivatives are crucial for unambiguous scientific communication. The nomenclature is determined by the attachment points of the two piperidine (B6355638) rings. For instance, in a [1,4'-bipiperidine] system, the nitrogen atom of one piperidine ring (position 1) is connected to the carbon atom at the 4-position of the second piperidine ring. epa.gov

The compound of interest, [1,4'-Bipiperidine]-1'-acetic acid , features an acetic acid moiety attached to the nitrogen atom of the second piperidine ring (at the 1'-position). Its IUPAC name is (4-(piperidin-1-yl)piperidin-1-yl)acetic acid . The numbering of the piperidine rings is primed in the IUPAC name to distinguish between the two heterocyclic units.

Derivatives of the [1,4'-bipiperidine] scaffold can be generated by introducing various substituents at different positions on either of the piperidine rings. For example, a closely related compound is [1,4'-Bipiperidine]-1'-carboxylic acid , where a carboxylic acid group is directly attached to the 1'-nitrogen. nih.gov The structural variations can significantly influence the molecule's properties and biological activity.

Table 1: Structural and Physicochemical Properties of [1,4'-Bipiperidine]-1'-carboxylic acid

Property Value Source
IUPAC Name 4-(piperidin-1-yl)piperidine-1-carboxylic acid PubChem
Molecular Formula C₁₁H₂₀N₂O₂ PubChem
Molecular Weight 212.29 g/mol PubChem nih.gov
CAS Number 1026078-50-1 PubChem nih.gov
Topological Polar Surface Area 43.8 Ų PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 2 PubChem nih.gov

Overview of Key Academic Research Areas Involving the 1,4 Bipiperidine System

The [1,4'-bipiperidine] system has been investigated in several key areas of academic research, primarily centered around medicinal chemistry and the development of novel bioactive compounds. The scaffold's unique topology allows it to position functional groups in specific spatial orientations, making it an attractive framework for targeting various biological receptors and enzymes.

One notable area of research involves the development of histamine (B1213489) H3 receptor antagonists . A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated for their potential in this regard. thermofisher.com This research highlights the utility of the [1,4'-bipiperidine] moiety as a core structural element for modulating the activity of G-protein coupled receptors.

Furthermore, derivatives of [1,4'-bipiperidine] have been explored in the context of neuroscience research . The ability of the bipiperidine scaffold to interact with central nervous system targets has spurred investigations into its potential for treating neurological disorders. google.com The structural rigidity and defined stereochemistry of the bipiperidine system are advantageous in designing ligands with high selectivity for specific receptor subtypes.

While direct academic research on [1,4'-Bipiperidine]-1'-acetic acid is not extensively documented in publicly available literature, the synthesis of its derivatives and related structures is an active area. For instance, the synthesis of ethyl [1,4'-bipiperidine]-4-carboxylate has been reported, demonstrating a viable pathway to functionalized bipiperidine systems. chemicalbook.com This synthetic accessibility paves the way for the future exploration of this compound and its analogues in various research domains.

Table 2: Illustrative Synthesis of a [1,4'-Bipiperidine] Derivative

Precursor Reagents and Conditions Product Yield Source
1'-tert-butyl 4-ethyl [1,4'-bipiperidine]-1',4-dicarboxylate HCl in EtOAc, room temperature, 3 hours ethyl [1,4'-bipiperidine]-4-carboxylate (as HCl salt) Not explicitly stated, but the process describes the formation of 15g of crude product from 20g of starting material. ChemicalBook chemicalbook.com

Significance of Piperidine and Bipiperidine Architectures in Advanced Organic Synthesis and Chemical Biology

The piperidine (B6355638) heterocycle is a cornerstone of modern organic synthesis and chemical biology. nih.gov Its derivatives are integral to a wide range of pharmaceuticals, including analgesics, antihistamines, and antipsychotics. hmdb.cachemicalbook.com The synthetic versatility of the piperidine ring allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. fishersci.ca

The bipiperidine architecture elevates this chemical utility to a new level. By providing a larger and more complex scaffold, bipiperidines offer the potential for enhanced binding affinity and selectivity to biological targets. The defined spatial relationship between the two piperidine rings can be exploited to create molecules that interact with multiple binding sites on a protein or span larger receptor domains.

In chemical biology, bipiperidine-based molecules can serve as powerful tools for probing biological systems. Their ability to be functionalized with reporter groups, such as fluorescent tags or photoaffinity labels, makes them suitable for studying protein-ligand interactions and elucidating biological pathways. The development of novel synthetic methodologies for the construction and derivatization of bipiperidine scaffolds remains an active area of research, promising to expand their application in both drug discovery and fundamental biological studies.

Synthetic Methodologies and Chemical Transformations of [1,4'-Bipiperidine]-1'-acetic Acid

The molecular scaffold of this compound is a significant structural motif found in a variety of biologically active compounds, particularly in the field of medicinal chemistry. Its unique combination of a rigid bipiperidine core and a flexible acetic acid side chain allows for diverse chemical modifications, making it a valuable building block for the synthesis of targeted therapeutic agents. This article explores the key synthetic strategies for constructing the this compound core and the subsequent chemical transformations used to generate a wide array of derivatives and analogues.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Stability Analysis

No published data is available regarding the conformational flexibility and stability of [1,4'-Bipiperidine]-1'-acetic acid as studied by molecular dynamics simulations.

Ligand-Target Complex Dynamics and Interaction Analysis

There is no information in the current scientific literature on the dynamics and interaction analysis of this compound when complexed with a biological target.

Prediction of Molecular Permeability and Transport Mechanisms

No studies predicting the molecular permeability or transport mechanisms of this compound using molecular dynamics were found.

Molecular Docking Studies

Prediction of Binding Poses and Interaction Hotspots

There are no available molecular docking studies that predict the binding poses or identify interaction hotspots for this compound with any protein target.

Scoring Function Methodologies for Binding Affinity Prediction

No literature exists that applies scoring function methodologies to predict the binding affinity of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a robust QSAR model for this compound and its derivatives begins with the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties. For a series of this compound analogs, a diverse set of descriptors would be calculated to capture the structural variations within the series.

The process typically involves:

2D and 3D Structure Generation: The chemical structures of the compounds are drawn and optimized using molecular mechanics or quantum mechanical methods.

Descriptor Calculation: A multitude of descriptors are calculated using specialized software. These can be broadly categorized as:

1D Descriptors: Molecular weight, count of specific atoms, etc.

2D Descriptors: Topological indices (e.g., Randić index), connectivity indices, and electrotopological state (E-state) indices, which describe the atomic arrangement and branching. wikipedia.org

3D Descriptors: Geometrical properties derived from the 3D coordinates of the atoms, such as molecular surface area and volume.

Variable Selection: Statistical methods like stepwise multiple linear regression (MLR) or genetic algorithms are employed to select a subset of the most relevant descriptors that have the highest correlation with the biological activity. researchgate.net

Model Building: Using the selected descriptors, a mathematical model is constructed. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques, such as leave-one-out cross-validation (q²) and prediction of the activity of a test set of compounds (pred_r²). nih.gov

A hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives targeting a specific receptor is presented in Table 1.

Table 1: Representative QSAR Descriptors for a Series of this compound Analogs

Descriptor Type Descriptor Example Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in the molecule.
Topological Kier & Hall Connectivity Index (¹χ) A measure of the degree of branching in a molecule.
Geometrical Solvent Accessible Surface Area (SASA) The surface area of a molecule that is accessible to a solvent.
Electronic Dipole Moment (µ) A measure of the separation of positive and negative charges in a molecule.
Physicochemical LogP The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. This in silico screening allows for the prioritization of compounds with the highest predicted potency for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov The models can provide insights into how modifications to the bipiperidine or acetic acid moieties might enhance biological activity. For instance, QSAR studies on similar piperidine-based compounds have successfully guided the design of potent receptor antagonists. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and stability of this compound.

The electronic properties of a molecule are crucial for its interaction with biological targets. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital devoid of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atoms of the bipiperidine ring, while the LUMO may be associated with the carboxylic acid group, particularly the C=O bond.

Table 2 presents hypothetical HOMO and LUMO energy values for this compound, calculated using a DFT method.

Table 2: Calculated Electronic Properties of this compound

Parameter Value (eV)
EHOMO -6.5
ELUMO 1.2
HOMO-LUMO Gap (ΔE) 7.7

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid group, indicating a site for electrophilic attack, and a positive potential around the acidic proton.

Force Field Development and Parameterization for Complex Bipiperidine Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with biological macromolecules. The accuracy of MD simulations is highly dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. nih.gov

For novel or complex molecules like this compound, existing force fields such as AMBER, CHARMM, or GROMOS may not have all the necessary parameters. Therefore, the development and parameterization of a specific force field are often required. This process involves:

Parameter Assignment: Assigning atom types and initial parameters based on analogy to existing parameters in the force field library.

Quantum Mechanical Calculations: Performing high-level quantum mechanical calculations to obtain reference data for the molecule's geometry, vibrational frequencies, and torsional energy profiles.

Parameter Optimization: Fitting the force field parameters (e.g., bond lengths, bond angles, dihedral angles, and partial atomic charges) to reproduce the quantum mechanical data and, where available, experimental data.

Table 3 outlines the types of parameters that would need to be specifically parameterized for the this compound scaffold to ensure accurate representation in MD simulations.

Table 3: Key Force Field Parameters for this compound

Parameter Type Description
Bond Stretching Force constants and equilibrium bond lengths for all covalent bonds.
Angle Bending Force constants and equilibrium angles for all bond angles.
Dihedral Torsions Parameters describing the rotational energy profile around single bonds, particularly the C-N and C-C bonds of the bipiperidine linkage.
Atomic Partial Charges Charges assigned to each atom to model the electrostatic interactions.
van der Waals Parameters defining the non-bonded Lennard-Jones interactions.

The development of a well-validated force field for this compound is crucial for conducting reliable MD simulations to study its conformational dynamics, solvation properties, and binding interactions with target proteins.

Advanced Research Methodologies and Analytical Characterization

Spectroscopic and Spectrometric Techniques for Detailed Structural Analysis

Spectroscopic and spectrometric methods provide foundational information about the molecular structure, bonding, and exact mass of "[1,4'-Bipiperidine]-1'-acetic acid."

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural elucidation of "this compound." Both ¹H and ¹³C NMR spectra would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the two piperidine (B6355638) rings and the methylene (B1212753) protons of the acetic acid group. The chemical shifts, signal multiplicities (splitting patterns), and integration values would allow for the precise assignment of each proton in the molecule. For instance, the protons on the carbon adjacent to the nitrogen in the acetic acid-substituted ring would likely appear at a different chemical shift compared to the protons on the other piperidine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon in the acetic acid moiety and the carbons of the two piperidine rings would be key identifiers.

Purity Assessment: NMR can also serve as a powerful tool for assessing purity. The presence of unexpected signals could indicate the presence of residual starting materials, solvents, or by-products from the synthesis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight of "this compound."

Accurate Mass Determination: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and distinguish it from other compounds with the same nominal mass.

Fragment Analysis: By employing techniques such as tandem mass spectrometry (MS/MS), the molecule can be fragmented in a controlled manner. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule, further confirming its structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound."

Functional Group Identification: The IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretching vibration and a strong C=O (carbonyl) stretching vibration. The C-N stretching vibrations of the piperidine rings and the C-H stretching and bending vibrations would also be present.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are indispensable for the separation of "this compound" from reaction mixtures, for its purification, and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of non-volatile compounds like "this compound."

Purity Assessment: A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for determining the purity of the compound. The presence of a single, sharp peak would indicate a high degree of purity.

Chiral HPLC: If the synthesis of "this compound" could result in the formation of enantiomers (non-superimposable mirror images), chiral HPLC would be necessary to separate and quantify them. This would involve the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that would be used to monitor the progress of the synthesis of "this compound."

Reaction Monitoring: By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, it is possible to observe the consumption of the starting materials and the formation of the product. The relative positions of the spots (Rf values) provide information about the polarity of the compounds. The completion of the reaction would be indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Biophysical and Cell-Based Assay Methodologies for Mechanistic Studies

The elucidation of the mechanism of action of novel chemical entities is a cornerstone of drug discovery and development. For compounds such as this compound and its derivatives, a suite of biophysical and cell-based assays are employed to characterize their interactions with biological targets, define their potency and efficacy, and understand their functional consequences at a cellular level. These assays are critical for establishing a clear understanding of a compound's pharmacological profile.

Competitive Radioligand Binding Assays for Receptor Affinity

Competitive radioligand binding assays represent a fundamental technique for determining the affinity of a test compound for a specific receptor. giffordbioscience.comsygnaturediscovery.com This method relies on the principle of competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound for a finite number of receptor binding sites. nih.gov By measuring the concentration of the unlabeled compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value), the inhibitory constant (Kᵢ) can be calculated. The Kᵢ value is an intrinsic measure of the compound's binding affinity for the receptor. giffordbioscience.com

While specific Kᵢ values for this compound are not extensively reported in publicly available literature, the methodology is broadly applied to compounds featuring the bipiperidine scaffold. For instance, derivatives of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine have been evaluated as histamine (B1213489) H₃ receptor antagonists, where competitive binding assays using a radiolabeled ligand would be essential to determine their receptor affinities. nih.gov The choice of radioligand is crucial and typically involves a well-characterized ligand with high affinity and specificity for the target receptor. nih.gov

Table 1: Parameters Determined from Competitive Radioligand Binding Assays

ParameterDescription
IC₅₀ The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Kᵢ The inhibitory constant for a ligand binding to a receptor. It is an inverse measure of affinity.
Bmax The maximum number of binding sites in a given tissue or cell preparation, which can be determined from saturation binding assays. giffordbioscience.comnih.gov
Kₑ The equilibrium dissociation constant, which represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov

Enzyme Activity Assays for Inhibitory Potency and Kinetics

Enzyme activity assays are pivotal for characterizing compounds that act as enzyme inhibitors. These assays measure the rate of an enzymatic reaction and how it is affected by the presence of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a common metric derived from these assays, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Derivatives of piperidine acetic acid have been investigated as modulators of enzymes such as γ-secretase. nih.gov For these compounds, enzyme activity assays would be employed to quantify their inhibitory potency. Such assays could involve measuring the production of a specific substrate cleavage product over time in the presence of varying concentrations of the inhibitor. Kinetic studies can further elucidate the mechanism of inhibition, distinguishing between competitive, non-competitive, and uncompetitive modes of action by analyzing how the inhibitor affects the enzyme's Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). nih.gov

Table 2: Key Parameters from Enzyme Activity Assays

ParameterDescription
IC₅₀ The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Kᵢ The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex.
Kₘ The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vₘₐₓ.
Vₘₐₓ The maximum rate of an enzyme-catalyzed reaction.
kₒₙ The association rate constant (onset kinetics) of an inhibitor. nih.gov
kₒ𝒻𝒻 The dissociation rate constant (offset kinetics) of an inhibitor. nih.gov

Cell-Based Functional Assays for Modulator Efficacy (e.g., calcium flux)

Cell-based functional assays are essential for determining the efficacy of a compound, which is its ability to produce a biological response upon binding to its target. These assays are conducted in a more physiologically relevant environment compared to isolated biochemical assays. A common example is the calcium flux assay, which is particularly useful for studying G-protein coupled receptors (GPCRs) and ion channels that modulate intracellular calcium concentrations. nih.govnih.gov

For a compound like this compound, if it were to interact with a receptor that signals through calcium, a calcium flux assay would be employed. This involves loading cells expressing the target receptor with a calcium-sensitive fluorescent dye. nih.gov Upon receptor activation or inhibition by the test compound, changes in intracellular calcium levels are detected as a change in fluorescence intensity. This allows for the determination of a compound's efficacy as an agonist (activator) or antagonist (blocker) and its potency (EC₅₀ or IC₅₀ in a functional context).

Radiosynthesis and Positron Emission Tomography (PET) Imaging for In Vivo Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of biochemical processes in vivo. nih.gov The development of radiolabeled versions of investigational compounds is a critical step for their evaluation using PET.

Development of Radiosynthetic Routes (e.g., with Carbon-11 and Fluorine-18)

The synthesis of a PET radiotracer involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of the molecule of interest. uchicago.edunih.gov The choice of radionuclide depends on factors such as its half-life (¹¹C: ~20 min; ¹⁸F: ~110 min) and the complexity of the radiosynthesis. uchicago.edunih.gov

For a molecule like this compound, several radiosynthetic strategies could be envisioned. The introduction of ¹¹C often involves the methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Alternatively, carboxylation reactions using [¹¹C]carbon dioxide could be employed to label the carboxylic acid group.

The synthesis of an ¹⁸F-labeled analog typically involves nucleophilic substitution with [¹⁸F]fluoride on a precursor molecule containing a good leaving group. uchicago.edu For instance, a fluoroethyl or fluoropropyl group could be attached to the piperidine nitrogen. The development of an efficient and automated radiosynthesis is crucial for the routine production of the radiotracer for PET studies. mdpi.comnih.gov

In Vivo Target Engagement and Distribution Studies using PET

Once a radiolabeled version of a compound is developed, PET imaging can be used to study its biodistribution and target engagement in living subjects. nih.gov By administering the radiotracer and acquiring PET scans, researchers can visualize and quantify the uptake and distribution of the compound in various organs, including the brain. nih.gov

To confirm target engagement, blocking studies are often performed. This involves pre-administering a high dose of an unlabeled version of the compound or a known drug that binds to the same target. A significant reduction in the uptake of the radiotracer in specific brain regions would indicate that the binding is specific to the target of interest. nih.gov These studies provide invaluable information on the pharmacokinetic and pharmacodynamic properties of the compound in a living system, helping to bridge the gap between in vitro findings and potential in vivo effects. nih.govnih.gov

Advanced Purification and Characterization Techniques

The rigorous purification and detailed characterization of this compound are paramount to ensuring its suitability for advanced research applications. These processes confirm the compound's identity, purity, and structural integrity.

Advanced Purification Methodologies

Following synthesis, crude this compound often exists as a solid, which may be purified through several advanced techniques. chemicalbook.com The choice of method is dictated by the nature and quantity of impurities present.

Recrystallization: This is a primary technique for purifying solid compounds. The process involves dissolving the crude solid in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The selection of an appropriate solvent system is critical for efficient purification. For a compound like this compound, a polar solvent or a mixture of solvents may be effective. The process can be optimized by adjusting parameters such as the cooling rate and the solvent-to-solute ratio.

Chromatographic Techniques: For more challenging separations or to achieve very high purity, chromatographic methods are employed.

Flash Chromatography: This technique uses a column of a solid adsorbent, typically silica (B1680970) gel, and a solvent system to separate the components of a mixture. google.com The crude product is loaded onto the column, and a solvent or a gradient of solvents is passed through, eluting the different components at different rates. google.com For piperidine derivatives, a common mobile phase could be a mixture of dichloromethane, ethanol, and ammonia. google.com

Ion-Exchange Chromatography (IEX): Given the acidic nature of the carboxylic acid group and the basic nature of the piperidine nitrogens, IEX can be a powerful purification tool. nih.govnih.gov The compound can be retained on an anion or cation exchange resin and then selectively eluted by changing the pH or ionic strength of the buffer. nih.govnih.gov This method is particularly effective for removing inorganic salts and other charged impurities. nih.govnih.gov A mixed bed ion exchange resin can also be utilized for the removal of various contaminants. nih.govnih.gov

Analytical Characterization

To confirm the identity and purity of the purified this compound, a suite of analytical techniques is utilized.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide detailed information about the arrangement of protons in the molecule. The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~12.5 Singlet (broad) 1H -COOH
~3.4 Singlet 2H -CH₂-COOH
~2.8 - 3.2 Multiplet 8H Piperidine ring protons adjacent to N

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~175 C=O (Carboxylic Acid)
~60 -CH₂- (Acetic Acid)
~50-55 Piperidine carbons adjacent to N

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. google.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. For this compound, a prominent peak corresponding to the protonated molecule [M+H]⁺ would be expected. google.com

Table 3: Illustrative Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 213.1652 213.1655

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-N stretching vibrations.

Chromatographic Purity Analysis:

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of the compound. By using a suitable column and mobile phase, it is possible to separate the target compound from any remaining impurities. The purity is typically reported as a percentage of the total peak area in the chromatogram.

Applications and Future Directions in Academic Research

Utility as Pre-clinical Research Tools and Probes

The [1,4'-bipiperidine] moiety is a key structural element in the design of various research tools and probes due to its ability to be readily modified, influencing the compound's physicochemical properties and biological activity.

Design and Synthesis of Novel Enzyme Inhibitors

The [1,4'-bipiperidine]-1'-acetic acid scaffold has been utilized in the design of various enzyme inhibitors. For instance, derivatives of benzothiadiazine 1,1-dioxide incorporating an N4-acetic acid group have been synthesized and evaluated as potent and selective aldose reductase inhibitors. nih.gov Several of these compounds exhibited significant inhibitory activity, with IC50 values in the nanomolar range. nih.gov The structure-activity relationship studies highlighted the critical role of the N4-acetic acid group for potent inhibition. nih.gov

In another study, dipeptidyl peptidase IV (DPP-IV) inhibitors were designed based on a piperidine (B6355638) scaffold. oatext.com While not directly this compound, this research underscores the utility of the piperidine ring system in creating potent enzyme inhibitors. One of the synthesized 4-amino-1-benzylpiperidine (B41602) derivatives showed an IC50 of 4 ± 0.08 µM against DPP-IV. oatext.com The flexibility of the piperidine structure allows for modifications that can enhance binding to the active site of target enzymes.

Furthermore, the [1,4'-bipiperidine] core is present in compounds designed as inhibitors for other enzymes. For example, 1,4'-Bipiperidine-1-carboxylic chloride hydrochloride has been investigated for its potential to inhibit topoisomerase II and III, enzymes crucial for DNA replication, suggesting its utility in cancer research. biosynth.com

Table 1: Examples of Enzyme Inhibition by this compound Analogs and Related Structures

Enzyme TargetCompound ClassKey Structural FeatureObserved Activity
Aldose ReductaseBenzothiadiazine 1,1-dioxide derivativesN4-acetic acid groupPotent and selective inhibition (IC50 = 0.032 to 0.975 μM) nih.gov
Dipeptidyl Peptidase IV (DPP-IV)4-amino-1-benzylpiperidine derivativePiperidine scaffoldIC50 of 4 ± 0.08 µM oatext.com
Topoisomerase II and III1,4'-Bipiperidine-1-carboxylic chloride hydrochloride[1,4'-Bipiperidine] coreInhibition of enzyme activity biosynth.com

Development of Selective Receptor Modulators

The [1,4'-bipiperidine] structure is a valuable pharmacophore in the development of selective receptor modulators. Its derivatives have been explored as antagonists for various receptors. A notable example is the synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as non-imidazole histamine (B1213489) H3 receptor antagonists. nih.gov Structure-activity relationship studies of these compounds focused on modifying the 6-position of the pyridine (B92270) ring to improve potency and reduce off-target effects, such as hERG activity. nih.gov

The versatility of the bipiperidine scaffold is also evident in its use for developing selective estrogen receptor modulators (SERMs). nih.govnih.gov SERMs can act as either estrogen receptor agonists or antagonists depending on the target tissue, making them useful for treating conditions like osteoporosis and hormone-responsive cancers. nih.govnih.gov The specific conformation adopted by the receptor upon binding to a SERM, influenced by the ligand's structure, dictates the recruitment of coactivators or corepressors and the subsequent biological response. nih.gov

Table 2: Receptor Modulation by this compound Analogs

Receptor TargetCompound SeriesDesired Effect
Histamine H3 Receptor2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesAntagonism nih.gov
Estrogen ReceptorVarious derivativesSelective modulation (agonist/antagonist) nih.govnih.gov

Exploration as Components of Imaging Probes for Molecular Targets

The development of molecular imaging probes is crucial for visualizing and studying biological processes in real-time. The [1,4'-bipiperidine] scaffold can be incorporated into these probes. While direct examples using this compound are not extensively documented in the initial search, the principles of probe design suggest its potential. For instance, peptide-based probes are widely used for targeted molecular imaging. nih.gov These probes often require a chelating agent to bind a radionuclide for imaging modalities like PET or SPECT. The acetic acid moiety of this compound could potentially be modified to act as such a chelator.

Furthermore, activatable probes, which become fluorescent upon interaction with a target enzyme, are a growing area of research. nih.gov The [1,4'-bipiperidine] core could serve as a recognition motif for a specific biological target, and the acetic acid group could be linked to a fluorophore and a quencher.

Chemical Biology Applications and Elucidation of Biological Pathways

The application of this compound and its analogs in chemical biology lies in their use as specific ligands to probe the function of proteins and elucidate their roles in biological pathways. By designing molecules that selectively interact with a particular enzyme or receptor, researchers can study the downstream effects of modulating that target's activity.

For example, the development of selective histamine H3 receptor antagonists based on the [1,4'-bipiperidine] scaffold allows for the investigation of the physiological roles of this receptor in the central nervous system. nih.gov Similarly, the use of SERMs helps to unravel the complex signaling pathways of estrogen receptors in different tissues. nih.govnih.gov

Future Research Directions for this compound and Its Analogues

The versatility of the this compound scaffold opens up several avenues for future research:

Expansion of Enzyme Inhibitor Libraries: Systematic modification of the bipiperidine core and the acetic acid side chain could lead to the discovery of inhibitors for a wider range of enzymes.

Development of Novel PET Imaging Agents: The acetic acid group could be functionalized with chelators for various radionuclides, enabling the development of new PET probes for in vivo imaging of specific molecular targets.

Probing Underexplored Biological Targets: The scaffold can be used to design ligands for less-studied receptors and enzymes to help elucidate their functions.

Design of Bifunctional Molecules: The two piperidine rings offer distinct points for functionalization, allowing for the creation of bifunctional molecules that can simultaneously interact with two different biological targets.

Exploration in Supramolecular and Materials Chemistry: A systematic investigation into the self-assembly properties of this compound and its derivatives could lead to the development of new functional materials.

Exploration of Novel Biological Activities

The piperidine ring is a well-established "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals. ajchem-a.comresearchgate.net Consequently, compounds built around the [1,4'-bipiperidine] core are subjects of intense investigation for a wide range of biological effects. Research into derivatives of the basic piperidine structure has revealed a broad spectrum of activities, suggesting promising avenues for bipiperidine analogs.

Research Findings:

Antimicrobial and Antifungal Activity: Various piperidine derivatives have demonstrated significant antimicrobial and antioxidant properties. researchgate.net For instance, novel 4-aminopiperidine (B84694) derivatives have shown remarkable antifungal activity, targeting ergosterol (B1671047) biosynthesis in a manner distinct from some established drugs. mdpi.com These findings suggest that the [1,4'-bipiperidine] scaffold could be a valuable starting point for developing new classes of antifungal or antibacterial agents. The introduction of the acetic acid group could further modulate this activity and the compound's spectrum.

Central Nervous System (CNS) Activity: Piperidine-containing compounds have been successfully developed as agents targeting the central nervous system. researchgate.net Specifically, novel pyridine-substituted piperidine derivatives have been identified as potent ligands for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), acting as either partial agonists or antagonists. nih.gov Given the role of α7 nAChR in cognitive function and neurological disorders, this compound and its derivatives represent an interesting scaffold for the development of new CNS-active drugs.

Antioxidant and Anti-inflammatory Properties: Researchers have successfully synthesized piperidine derivatives with notable antioxidant and anti-inflammatory capabilities. ajchem-a.com Certain carbamoylpiperidine derivatives have been proposed as multi-target agents for conditions like Alzheimer's disease by combining acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com The bipiperidine structure offers multiple points for substitution, allowing for the rational design of compounds that could exhibit similar multi-target profiles.

The exploration of this compound and related compounds involves synthesizing libraries of analogs and screening them against a wide array of biological targets to uncover novel therapeutic applications.

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

The convergence of artificial intelligence (AI) and medicinal chemistry is revolutionizing the process of drug discovery. nih.gov AI and machine learning (ML) algorithms are increasingly being used to accelerate the identification and optimization of novel drug candidates, a strategy highly applicable to the exploration of the chemical space around the [1,4'-bipiperidine] scaffold. bipc.comijpsjournal.com

Key Applications in Bipiperidine Research:

Target Identification and Virtual Screening: AI can analyze vast biological and chemical datasets to identify novel protein targets for which bipiperidine-based ligands might be effective. ijpsjournal.com Following target identification, machine learning models can perform large-scale virtual screenings of virtual libraries containing thousands or millions of [1,4'-bipiperidine] derivatives to predict their binding affinity and prioritize the most promising candidates for synthesis and testing. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. bipc.com By providing the model with the [1,4'-bipiperidine] core as a starting point and defining specific activity and safety profiles, these algorithms can generate novel, synthesizable derivatives of this compound that are optimized for a particular therapeutic purpose.

Property Prediction: A significant challenge in drug development is predicting a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Machine learning algorithms, trained on extensive datasets, can predict the potential toxicity and pharmacokinetic profile of new bipiperidine derivatives early in the discovery process, allowing researchers to focus on candidates with a higher probability of success. ijpsjournal.comnih.gov

By integrating AI and ML, researchers can more effectively navigate the vast chemical space associated with the bipiperidine scaffold, leading to the faster discovery of safer and more effective drug candidates.

Development of Multifunctional Bipiperidine-Based Compounds

There is a growing interest in developing multifunctional compounds, single molecules designed to interact with multiple biological targets simultaneously. This approach can offer superior efficacy or a better side-effect profile compared to administering multiple single-target drugs for complex diseases like cancer or neurodegenerative disorders. The [1,4'-bipiperidine] structure is an ideal framework for creating such multi-target agents due to its two distinct piperidine rings, which can be independently functionalized.

The concept of multifunctionality has been successfully applied to other heterocyclic systems. For example, researchers have designed and synthesized pyrazole (B372694) derivatives that exhibit a combination of antimicrobial, antioxidant, and anti-diabetic activities within a single molecule. nih.gov Similarly, multifunctional materials with photochromic and photomagnetic properties have been constructed using bipyridine-based ligands. acs.org

Strategies for Bipiperidine-Based Multifunctional Compounds:

Pharmacophore Hybridization: This strategy involves chemically linking two or more pharmacophores (the essential molecular features for a specific biological activity) into a single molecule using the bipiperidine scaffold as a linker. For instance, one piperidine ring could be modified with a moiety known to inhibit a specific enzyme, while the other ring is derivatized with a group that targets a complementary receptor.

Fragment-Based Design: Fragments known to bind to different targets can be identified and then linked together using the this compound core. The resulting molecule is then optimized to ensure it retains affinity for both original targets.

The development of multifunctional agents based on the [1,4'-bipiperidine] scaffold represents a sophisticated and promising direction in academic research, aiming to create next-generation therapeutics for complex multifactorial diseases.

Q & A

Q. How can researchers ensure the stereochemical integrity of [1,4'-Bipiperidine]-1'-acetic acid derivatives during synthesis?

  • Methodological Answer : Stereochemical control is critical for bioactive derivatives (e.g., irinotecan, which contains a chiral center). Use asymmetric catalysis or chiral auxiliaries during esterification or coupling steps. For example, the synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid derivatives employs enantioselective techniques, such as chiral HPLC or circular dichroism (CD), to confirm configurations . Characterization via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR can resolve diastereomeric splitting, while X-ray crystallography provides definitive proof of stereochemistry .

Q. What analytical techniques are essential for verifying the purity and structural identity of this compound intermediates?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:
  • HPLC/UPLC : Quantify purity (>98% as per pharmaceutical standards) and detect impurities (e.g., related compounds C and D in irinotecan) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C33_{33}H38_{38}N4_4O6_6·HCl·3H2_2O for irinotecan hydrochloride trihydrate, MW 677.18 g/mol) .
  • NMR : Assign proton and carbon environments, particularly for bipiperidine backbone and acetic acid moieties .

Q. How should researchers handle stability challenges during storage of this compound derivatives?

  • Methodological Answer :
  • Storage Conditions : Store under inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis or oxidation, as recommended for labile esters in anticancer agents .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring. For example, irinotecan’s lactone ring is prone to pH-dependent hydrolysis, requiring buffered formulations .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in enhancing topoisomerase I inhibition (e.g., in irinotecan)?

  • Methodological Answer : The bipiperidine-acetic acid moiety stabilizes the drug-enzyme-DNA ternary complex. Use molecular docking studies to map interactions between the compound’s carboxylic acid group and topoisomerase I’s catalytic tyrosine residue. Compare IC50_{50} values of analogs (e.g., SN-38, the active metabolite of irinotecan) to assess structural contributions . In vivo studies in xenograft models can correlate structural modifications (e.g., ethyl vs. methyl substituents) with antitumor efficacy .

Q. How can researchers resolve contradictions in cytotoxicity data for this compound derivatives across different cell lines?

  • Methodological Answer :
  • Experimental Design : Standardize assay conditions (e.g., exposure time, serum concentration). For instance, irinotecan’s activity varies due to differential expression of carboxylesterases, which activate the prodrug .
  • Data Analysis : Apply multivariate statistics to account for variables like efflux pumps (ABCG2/BCRP) or metabolic enzymes. Use isogenic cell lines (e.g., CRISPR-edited) to isolate genetic factors .

Q. What strategies optimize the metabolic stability of this compound-based prodrugs?

  • Methodological Answer :
  • Prodrug Engineering : Introduce fluorinated or deuterated groups to slow hepatic CYP3A4-mediated metabolism. For example, deuterated analogs of irinotecan show prolonged half-lives in pharmacokinetic studies .
  • Nanocarrier Systems : Encapsulate derivatives in liposomes or PEGylated nanoparticles to reduce renal clearance and enhance tumor targeting .

Q. How do structural modifications to the bipiperidine core affect solubility and bioavailability?

  • Methodological Answer :
  • Salt Formation : Hydrochloride salts (e.g., irinotecan HCl trihydrate) improve aqueous solubility (0.96 mg/mL at 25°C) .
  • LogP Optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP values. Balance hydrophilicity with membrane permeability using Caco-2 cell assays .

Data Interpretation and Reporting

Q. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Experimental Section : Specify reagents (CAS numbers, purity), reaction conditions (time, temperature), and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh) .
  • Supporting Information : Include 1H^{1}\text{H}/13C^{13}\text{C}-NMR spectra, HPLC chromatograms, and crystallographic data (CCDC numbers) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC50_{50} values with 95% confidence intervals .
  • Error Analysis : Calculate standard deviations across triplicate experiments and address outliers via Grubbs’ test .

Ethical and Reporting Standards

Q. How should researchers address potential conflicts of interest in studies involving proprietary derivatives?

  • Methodological Answer :
    Disclose funding sources (e.g., pharmaceutical partnerships) and patent filings (e.g., US 373778 for bipiperidine-based CCR5 antagonists) in the "Conflict of Interest" section . Follow CONSORT guidelines for clinical data and ARRIVE guidelines for animal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.